4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
The compound 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, which we'll simply refer to as "the compound" to keep things clear and non-redundant, has intrigued scientists for its versatile roles in various chemical and biological applications. This compound is known for its unique structure, which includes both piperidine and aromatic amine functional groups, making it a candidate for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step processes:
Step 1: : The piperidine ring is constructed through the cyclization of suitable starting materials.
Step 2: : Introduction of the 1-carboxylic acid tert-butyl ester group is achieved by esterification using tert-butyl chloroformate.
Step 3: : The aromatic amine group is then introduced via an amination reaction.
Industrial Production Methods
Industrial production may vary but often includes:
Large-scale batch reactors to maintain the stringent conditions required for synthesis.
Continuous monitoring of reaction parameters to optimize yield and purity.
Use of high-purity starting materials to ensure consistency across batches.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Can occur at the aromatic amine or the piperidine nitrogen.
Reduction: : Typically targets the aromatic amine to convert it to a fully hydrogenated amine.
Substitution: : Various electrophilic or nucleophilic reagents can attack different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under basic conditions.
Reduction: : Hydrogen gas (H₂) over palladium on carbon (Pd/C) catalyst.
Substitution: : Halogenating agents like N-chlorosuccinimide (NCS) for introducing chlorine atoms.
Major Products
Oxidation: : Formation of nitroso or nitro derivatives.
Reduction: : Formation of fully saturated amine derivatives.
Substitution: : Varied halogenated or alkylated products depending on the reagent used.
Scientific Research Applications
4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester is significant in the following fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Acts as a precursor in the synthesis of biologically active compounds.
Medicine: : Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: : Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
This compound exerts its effects through interaction with various molecular targets and pathways:
Molecular Targets: : Primarily interacts with enzymes or receptor proteins due to its amine groups.
Pathways: : Modulates signaling pathways or enzymatic activity, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparing 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester with similar compounds highlights its uniqueness:
Similar Compounds: : 4-Amino-piperidine-1-carboxylic acid tert-butyl ester, 4-(4-Nitro-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester.
Unique Aspects: : The specific arrangement of the amino and piperidine groups provides distinct reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(4-aminoanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNQYLGCSGYUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670758 | |
Record name | tert-Butyl 4-(4-aminoanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071932-29-0 | |
Record name | tert-Butyl 4-(4-aminoanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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